molecular formula C6H2F13NO2S B1313380 Perfluorohexanesulfonamide CAS No. 41997-13-1

Perfluorohexanesulfonamide

Cat. No. B1313380
CAS RN: 41997-13-1
M. Wt: 399.13 g/mol
InChI Key: WDZLGCSJJWEQJO-UHFFFAOYSA-N
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Description

Perfluorohexanesulfonamide is a chemical compound with the formula C6H2F13NO2S . It contains a total of 24 bonds, including 22 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 sulfonamide .


Synthesis Analysis

Perfluorohexanesulfonamide is a synthetic chemical compound . It is used as a surfactant and protective coating in applications such as aqueous firefighting foams, textile coating, metal plating, and in polishing agents . Its production is slowly being phased out since 3M stopped producing C6 fluorotelomers in 2002, but production by other companies may be ongoing .


Molecular Structure Analysis

The molecular structure of Perfluorohexanesulfonamide includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of Perfluorohexanesulfonamide is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of Perfluorohexanesulfonamide is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Physical And Chemical Properties Analysis

Perfluorohexanesulfonamide has a six-carbon fluorocarbon chain that is both hydrophobic and lipophobic . Its sulfonic acid functional group imparts polarity, and allows it to interact with other polar compounds . Due to the strength of its carbon-fluorine bonds, it persists in the environment and in living organisms .

Scientific Research Applications

Fluorescent Probe Design

Biomedical and Environmental Monitoring: The design and synthesis of fluorescent probes are crucial for detecting biomolecules or molecular activities within cells. Perfluorohexanesulfonamide can be used to improve the performance and applicability of fluorescent probes in biomedical research, environmental monitoring, and food safety .

Safety and Hazards

Perfluorohexanesulfonamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F13NO2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZLGCSJJWEQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13SO2NH2, C6H2F13NO2S
Record name 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469320
Record name Perfluorohexanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorohexanesulfonamide

CAS RN

41997-13-1
Record name Perfluorohexanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorohexanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Perfluorohexanesulfonamide
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Perfluorohexanesulfonamide
Reactant of Route 3
Perfluorohexanesulfonamide
Reactant of Route 4
Perfluorohexanesulfonamide
Reactant of Route 5
Perfluorohexanesulfonamide
Reactant of Route 6
Perfluorohexanesulfonamide

Q & A

Q1: What are the potential developmental effects of Perfluorohexanesulfonamide (FHxSA) exposure in living organisms?

A1: Research on the developmental toxicity of Perfluorohexanesulfonamide (FHxSA) using Xenopus laevis embryos revealed significant impacts. [] Exposure to FHxSA led to a concentration-dependent increase in mortality and malformations in the developing embryos. [] Specifically, at concentrations of 2.5 mg/L and 5 mg/L, 100% mortality was observed, accompanied by a significant increase in malformations. [] Furthermore, FHxSA exposure significantly affected the developmental stage achieved by the embryos at concentrations as low as 0.625 mg/L. [] These findings highlight the potential developmental toxicity of FHxSA in sensitive organisms.

Q2: Can biosparging influence the release and transformation of Perfluorohexanesulfonamide (FHxSA) in contaminated soils?

A2: Yes, biosparging, a remediation technique, can impact the release and transformation of Perfluorohexanesulfonamide (FHxSA) in contaminated soils. [] Studies utilizing oxygen-sparged columns showed a significantly higher release of FHxSA compared to nitrogen-sparged and non-biostimulated columns. [] Furthermore, evidence suggests that biosparging can facilitate the transformation of sulfonamide-based precursors into Perfluorohexanesulfonamide. [] This transformation was observed in both oxygen- and nitrogen-sparged columns, with recoveries of Perfluorohexanesulfonamide exceeding 100%, while recoveries of several precursor compounds were low. []

Q3: What analytical techniques are effective for detecting and quantifying Perfluorohexanesulfonamide (FHxSA) in environmental samples?

A3: Several analytical techniques are employed for Perfluorohexanesulfonamide (FHxSA) detection and quantification. High-resolution mass spectrometry, coupled with techniques like liquid chromatography, is commonly used to analyze FHxSA in various matrices, including soil and water samples. [, ] Direct Analysis in Real Time Mass Spectrometry (DART-MS), combined with solid-phase microextraction (SPME) using coated glass capillaries, offers a rapid screening method for FHxSA, achieving low part-per-trillion detection limits. [, ] This method bypasses the need for chromatography, making it efficient for rapid screening. [, ] Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is another valuable technique for analyzing FHxSA, particularly in low-concentration water samples. []

Q4: How does the presence of Perfluorohexanesulfonamide (FHxSA) in environmental samples compare to other Per- and Polyfluoroalkyl Substances (PFAS)?

A4: Analysis of contaminated groundwater samples from Northern Queensland, Australia, revealed the presence of Perfluorohexanesulfonamide (FHxSA) alongside other PFAS compounds like perfluorooctane sulfonate (PFOS) and perfluoroalkyl carboxylic acids. [] This co-occurrence suggests that FHxSA can be found in environments impacted by PFAS contamination. Interestingly, in a study analyzing tap and bottled water, while FHxSA was not detected, Perfluorohexanesulfonic acid (PFHxS) was found, indicating the potential presence of different PFAS compounds in various water sources. []

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